molecular formula C7H16O2 B13619994 1-Isopropoxy-2-methylpropan-2-ol

1-Isopropoxy-2-methylpropan-2-ol

Cat. No.: B13619994
M. Wt: 132.20 g/mol
InChI Key: IHGXRBJFCJZJSC-UHFFFAOYSA-N
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Description

1-Isopropoxy-2-methylpropan-2-ol is an organic compound with the molecular formula C7H16O2. It is a colorless liquid that is often used in various chemical processes and industrial applications. The compound is known for its unique structure, which includes an isopropoxy group attached to a methylpropan-2-ol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropoxy-2-methylpropan-2-ol can be synthesized through the reaction of isopropyl alcohol with 2-methylpropan-2-ol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 70°C. The process involves the formation of an ether bond between the isopropyl group and the hydroxyl group of 2-methylpropan-2-ol.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production. The final product is usually purified through distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropoxy-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products:

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted ethers and esters.

Scientific Research Applications

1-Isopropoxy-2-methylpropan-2-ol has several applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis and chemical reactions.

    Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.

    Medicine: Investigated for its potential use in pharmaceutical formulations and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-isopropoxy-2-methylpropan-2-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. Its unique structure allows it to participate in diverse chemical processes, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

1-Isopropoxy-2-methylpropan-2-ol can be compared with other similar compounds, such as:

    2-Methylpropan-2-ol: A structurally related alcohol with similar reactivity but lacking the isopropoxy group.

    Isopropyl alcohol: A common alcohol used in various applications, but with different chemical properties due to the absence of the methylpropan-2-ol backbone.

    tert-Butyl alcohol: Another related compound with a tert-butyl group, offering different reactivity and applications.

The uniqueness of this compound lies in its combination of the isopropoxy group and the methylpropan-2-ol structure, providing distinct chemical properties and reactivity.

Properties

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

2-methyl-1-propan-2-yloxypropan-2-ol

InChI

InChI=1S/C7H16O2/c1-6(2)9-5-7(3,4)8/h6,8H,5H2,1-4H3

InChI Key

IHGXRBJFCJZJSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(C)(C)O

Origin of Product

United States

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